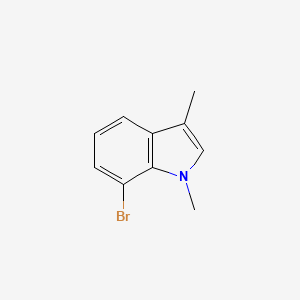
2,4-Dimethylpiperidin-4-ol
Descripción general
Descripción
2,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO . It is used in pharmaceutical testing .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, which include this compound, were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and one of the carbon atoms is bonded to a hydroxyl group .Aplicaciones Científicas De Investigación
Stereochemistry and Synthesis : Studies have focused on the synthesis and stereochemistry of derivatives like 1,3-Dimethylpiperidin-4-ols. These derivatives, including their acetate, benzilate, and diphenylacetate esters, have been synthesized and analyzed for their configurations and conformations, contributing to the field of organic chemistry and molecular design (Casy & Jeffery, 1972).
Magnetic Resonance Studies : Research has been conducted on cis- and trans-2,6-Dimethylpiperidine, analyzing their configurations through proton magnetic resonance (PMR) spectroscopy. This research contributes to the understanding of molecular structures in chemistry (Booth, Little, & Feeney, 1968).
Pharmaceutical Chemistry : The compound has been used in the commercial synthesis of pharmaceutical products such as rihlocaine. This synthesis pathway highlights the application of 2,4-Dimethylpiperidin-4-ol derivatives in drug production (Murgagulova et al., 1998).
Chemical Affinity Studies : In biochemical research, this compound derivatives have been used to identify binding proteins for certain compounds, showing its application in proteomics and drug design (Chang et al., 2011).
Corrosion Inhibition : N-heterocyclic amines, including derivatives of this compound, have been studied as corrosion inhibitors for iron in acidic environments. This research is significant for materials science and engineering (Babić-Samardžija, Khaled, & Hackerman, 2005).
Thermochemistry : The standard molar enthalpies of formation for various methylpiperidine isomers, including 2,6-dimethylpiperidine, were determined. This study is important for understanding the thermodynamic properties of these compounds (Ribeiro da Silva et al., 2006).
Mecanismo De Acción
Target of Action
2,4-Dimethylpiperidin-4-ol is a chemical compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it. This binding action is believed to be facilitated by the presence of a basic nitrogen atom in the compound, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the process of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it prevents the entry of HIV-1 strains into cells that express CCR5 . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infections .
Pharmacokinetics
Similar compounds, such as dipeptidyl peptidase-4 (dpp-4) inhibitors, are known to be readily absorbed orally . They exhibit widespread distribution into tissues, influenced by both lipophilicity and protein binding . The metabolism of these compounds is widely variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infections . By binding to the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the progression of the infection .
Direcciones Futuras
The future directions of research on 2,4-Dimethylpiperidin-4-ol and its derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of diseases like HIV . Additionally, more research could be done to fully understand their chemical properties and safety profiles .
Análisis Bioquímico
Biochemical Properties
2,4-Dimethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been studied for its potential as a CCR5 antagonist, which is crucial in the process of HIV-1 entry into cells . The compound interacts with the CCR5 receptor, a seven-transmembrane G-protein coupled receptor, by forming a strong salt-bridge interaction with a basic nitrogen atom in the receptor . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering the host cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways and gene expression related to the CCR5 receptor . By inhibiting the CCR5 receptor, this compound can prevent the entry of HIV-1 into macrophages and other immune cells, thereby reducing the viral load and slowing the progression of HIV infection . Additionally, this compound may impact cellular metabolism by altering the expression of genes involved in immune response and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, anchoring the ligand to the receptor site . This binding inhibits the receptor’s ability to interact with HIV-1, thereby blocking the virus’s entry into the host cells. Furthermore, this compound may also modulate the activity of other enzymes and proteins involved in immune response and inflammation, contributing to its overall antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on the CCR5 receptor over extended periods . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and immune response.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor and reduces HIV-1 entry into cells . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with the CCR5 receptor occurs at the cell membrane, where the receptor is localized . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNRINCDHFRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


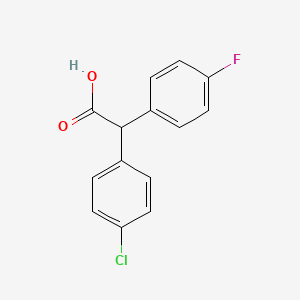
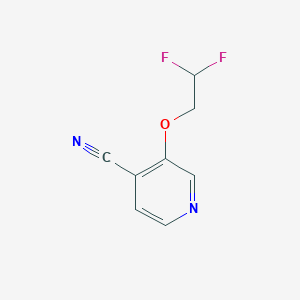
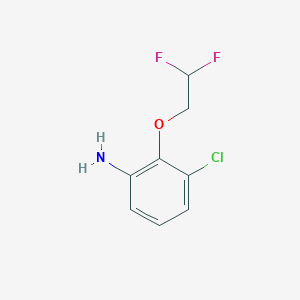
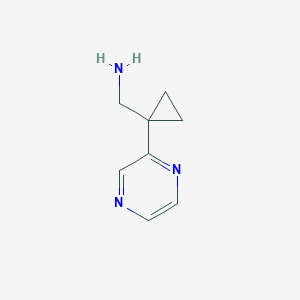

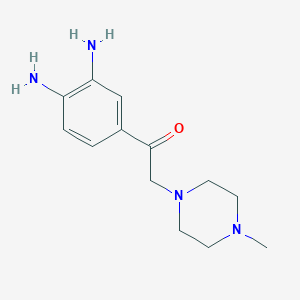
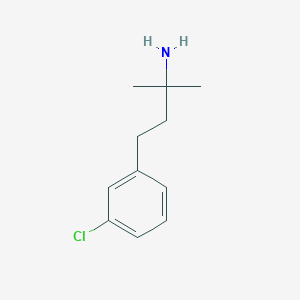
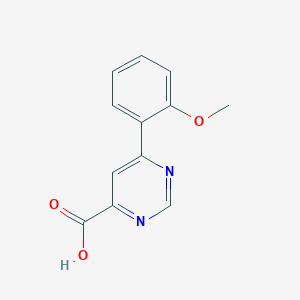
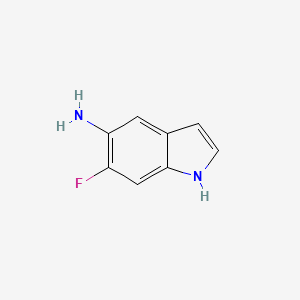

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)


